molecular formula C9H5F5O2 B13593275 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13593275
M. Wt: 240.13 g/mol
InChI Key: TXMKKTWCHXPBEL-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium, to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 2,6-Difluoro-4-methoxyphenylboronic acid
  • 2,6-Difluoro-4-methoxyphenylmethanone
  • 2,6-Difluoro-4-methoxyphenylpropan-2-one

Uniqueness: 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its analogs .

Properties

Molecular Formula

C9H5F5O2

Molecular Weight

240.13 g/mol

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F5O2/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3H,1H3

InChI Key

TXMKKTWCHXPBEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)F

Origin of Product

United States

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